![molecular formula C11H18N2O3S2 B5065844 5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5065844.png)
5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "5-methyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenesulfonamide" often involves multi-step reactions, starting from basic thiophene sulfonamide structures. For example, similar compounds have been synthesized by reactions involving morpholine and thiophene derivatives, utilizing methods such as the Biginelli reaction and cyclocondensation reactions to introduce various functional groups and achieve the desired molecular architecture (Hery Suwito et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using spectroscopic methods, including NMR, IR, and mass spectrometry, as well as crystallography. These techniques provide insights into the arrangement of atoms and the configuration of the molecule. For instance, the crystal structure of a similar molecule was determined by X-ray diffraction, revealing its monoclinic system and specific lattice parameters (Mamatha S.V et al., 2019).
properties
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2/c1-10-2-3-11(17-10)18(14,15)12-4-5-13-6-8-16-9-7-13/h2-3,12H,4-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCHPIZMQFAVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49737467 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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